3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
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Overview
Description
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is an organic compound that features a unique structure combining an indene moiety with a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dihydro-1H-indene-5-ol and 5-nitroaniline.
Etherification: The hydroxyl group of 2,3-dihydro-1H-indene-5-ol is converted to an ether using a suitable alkylating agent, such as methyl iodide, under basic conditions.
Coupling Reaction: The resulting ether is then coupled with 5-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Oxidation: Potassium permanganate in basic or acidic medium, chromium trioxide in acetic acid.
Major Products
Reduction: 3-(2,3-dihydro-1H-inden-5-yloxy)-5-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Indene-derived ketones or carboxylic acids.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1H-inden-5-yloxy)-5-aminoaniline: A reduced form of the compound with an amino group instead of a nitro group.
5-(2,3-dihydro-1H-inden-5-yloxy)-2-furoic acid: A structurally similar compound with a furoic acid moiety.
Uniqueness
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is unique due to the presence of both an indene moiety and a nitroaniline group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBGCWCPOWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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